An In-depth Technical Guide to 4-Bromo-3-methylpicolinic Acid for Researchers and Drug Development Professionals
An In-depth Technical Guide to 4-Bromo-3-methylpicolinic Acid for Researchers and Drug Development Professionals
Introduction: Unveiling a Versatile Heterocyclic Building Block
4-Bromo-3-methylpicolinic acid, with the CAS Number 1211526-84-9, is a halogenated and methylated derivative of picolinic acid.[1][2] Picolinic acid and its derivatives are a cornerstone in medicinal chemistry and materials science, valued for their role as versatile scaffolds in the synthesis of complex molecular architectures.[3][4] The strategic placement of a bromine atom, a methyl group, and a carboxylic acid on the pyridine ring endows 4-Bromo-3-methylpicolinic acid with a unique combination of steric and electronic properties. This makes it a valuable intermediate for the synthesis of novel compounds with potential applications in drug discovery and agrochemicals. This guide provides a comprehensive overview of the known physical and chemical properties of 4-Bromo-3-methylpicolinic acid, alongside expert insights into its synthesis, reactivity, and potential applications, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties: A Blend of Functionalities
The physicochemical properties of 4-Bromo-3-methylpicolinic acid are dictated by the interplay of its constituent functional groups: the pyridine ring, the bromine atom, the methyl group, and the carboxylic acid. While extensive experimental data for this specific molecule is not widely published, a combination of data from suppliers and predictions based on its structure provides a solid foundation for its characterization.[5]
Table 1: Physical and Chemical Properties of 4-Bromo-3-methylpicolinic acid
| Property | Value | Source/Comment |
| IUPAC Name | 4-Bromo-3-methylpyridine-2-carboxylic acid | |
| CAS Number | 1211526-84-9 | [1][2] |
| Molecular Formula | C₇H₆BrNO₂ | [1][2] |
| Molecular Weight | 216.03 g/mol | [1][2] |
| Physical Form | Solid | |
| Boiling Point | 354.0 ± 42.0 °C at 760 mmHg | Predicted[5] |
| Melting Point | Not experimentally determined. Expected to be a solid with a relatively high melting point due to its crystalline nature and hydrogen bonding potential. | Inferred |
| Solubility | Expected to be sparingly soluble in water and more soluble in polar organic solvents such as methanol, ethanol, and DMSO. | Inferred based on the structure |
| pKa | Not experimentally determined. The carboxylic acid proton is expected to have a pKa in the range of 3-5, typical for picolinic acids. The pyridine nitrogen is weakly basic. | Inferred |
| logP | 1.85 | Computed[6] |
Expert Insights into Physicochemical Properties:
The presence of the carboxylic acid group allows for hydrogen bonding, contributing to its solid state at room temperature and influencing its solubility profile. The pyridine nitrogen introduces a degree of polarity and can act as a hydrogen bond acceptor. The bromine atom and methyl group, while contributing to the overall molecular weight and size, also modulate the electronic distribution within the pyridine ring, which in turn affects its reactivity and biological interactions. The computed logP value suggests a moderate lipophilicity, a key parameter in drug design influencing membrane permeability and oral bioavailability.
Synthesis and Purification: A Strategic Approach
A key intermediate for the synthesis is 3-bromo-4-methylpyridine . A patented method for its preparation involves a multi-step process starting from 4-methyl-3-nitropyridine.[7]
Proposed Synthesis of 4-Bromo-3-methylpicolinic acid:
The proposed synthesis involves the oxidation of the methyl group of 3-bromo-4-methylpyridine at the 2-position of the pyridine ring. This is a common strategy for the synthesis of picolinic acids.
Caption: Proposed synthetic pathway for 4-Bromo-3-methylpicolinic acid.
Experimental Protocol: Proposed Oxidation of 3-Bromo-4-methylpyridine
Disclaimer: This is a proposed protocol based on established chemical principles and requires experimental validation.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromo-4-methylpyridine (1.0 equivalent) in a suitable solvent such as pyridine or a mixture of tert-butanol and water.
-
Addition of Oxidant: While stirring, slowly add a strong oxidizing agent, such as potassium permanganate (KMnO₄, 2-3 equivalents) or selenium dioxide (SeO₂, 1.1 equivalents), in portions. The reaction may be exothermic, so careful control of the addition rate and external cooling might be necessary.
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Work-up:
-
If using KMnO₄, quench the reaction by adding a saturated solution of sodium bisulfite until the purple color disappears and the manganese dioxide precipitate is dissolved.
-
If using SeO₂, the selenium metal precipitate can be removed by filtration.
-
-
Purification:
-
Acidify the reaction mixture with hydrochloric acid to precipitate the product.
-
Collect the solid by filtration and wash with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water, to yield pure 4-Bromo-3-methylpicolinic acid.
-
Characterization: The identity and purity of the synthesized 4-Bromo-3-methylpicolinic acid should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis. While specific spectral data is not publicly available, chemical suppliers often provide access to this information upon request.[2]
Chemical Reactivity: A Trifecta of Reactive Sites
The chemical reactivity of 4-Bromo-3-methylpicolinic acid is characterized by three primary reactive sites: the carboxylic acid group, the pyridine ring, and the carbon-bromine bond.
Caption: Key reactive sites of 4-Bromo-3-methylpicolinic acid.
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Reactions of the Carboxylic Acid Group: The carboxylic acid moiety can undergo standard transformations such as esterification with alcohols in the presence of an acid catalyst, and amidation with amines using coupling reagents (e.g., DCC, EDC). These reactions are fundamental for incorporating the picolinic acid scaffold into larger molecules.
-
Reactions at the Carbon-Bromine Bond: The bromine atom at the 4-position of the pyridine ring is a versatile handle for carbon-carbon and carbon-heteroatom bond formation. It is particularly well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling with boronic acids, the Heck reaction with alkenes, and the Buchwald-Hartwig amination with amines.[8][9][10] These reactions allow for the introduction of a wide range of substituents at this position, significantly expanding the chemical diversity of the resulting products.
-
Reactivity of the Pyridine Ring: The pyridine ring is generally electron-deficient and can undergo nucleophilic aromatic substitution, although this is often less facile than in other positions. The electronic nature of the substituents (the electron-withdrawing carboxylic acid and the electron-donating methyl group) will influence the regioselectivity of such reactions.
Potential Applications in Drug Discovery and Development
While specific examples of 4-Bromo-3-methylpicolinic acid in drug candidates are not yet prominent in the public domain, its structural motifs are highly relevant to medicinal chemistry. Picolinic acid derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4]
Hypothetical Drug Discovery Workflow:
The utility of 4-Bromo-3-methylpicolinic acid in a drug discovery program can be envisioned in a workflow where it serves as a key building block for generating a library of diverse compounds for biological screening.
Caption: A hypothetical drug discovery workflow utilizing 4-Bromo-3-methylpicolinic acid.
Rationale for its Potential:
-
Scaffold for Library Synthesis: The multiple reactive sites allow for the rapid generation of a diverse library of analogues through combinatorial chemistry approaches.
-
Modulation of Physicochemical Properties: The substituents on the pyridine ring can be modified to fine-tune properties such as solubility, lipophilicity, and metabolic stability, which are crucial for developing successful drug candidates.
-
Bioisosteric Replacement: The pyridine ring can act as a bioisostere for a phenyl ring, often leading to improved pharmacokinetic properties.
Safety and Handling
According to the available Safety Data Sheet (SDS), 4-Bromo-3-methylpicolinic acid is classified as harmful if swallowed, and causes skin irritation, serious eye irritation, and may cause respiratory irritation.
Precautionary Measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling this compound.
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion and Future Outlook
4-Bromo-3-methylpicolinic acid represents a promising, yet underexplored, building block for chemical synthesis. Its unique substitution pattern offers a wealth of opportunities for creating novel molecules with tailored properties. While the current body of public literature on this specific compound is limited, its structural relationship to well-established pharmacophores suggests significant potential in drug discovery and development. As the demand for novel chemical entities continues to grow, it is anticipated that the utility of 4-Bromo-3-methylpicolinic acid will be further elucidated in both academic and industrial research, leading to new discoveries and applications.
References
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Appchem. 4-Bromo-3-methylpicolinic acid. [Link]
- Ali, Ramadan M., et al. "Synthesis of Some Aminopicolinic Acids." International Journal of Organic Chemistry 2.2 (2012): 134-140.
- Wang, Y., et al. "Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides." Molecules 28.3 (2023): 1431.
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MDPI. "Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides." [Link]
- Lopresti, Mattia, et al. "Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility." ChemistryOpen 12.1 (2023): e202200197.
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ResearchGate. "The Synthesis of Some Substituted Pyridine and Piperidine Compounds from Dipicolinic Acid†." [Link]
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VEGPHARM. 4-broMo-3-Methylpicolinic acid. [Link]
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PubChem. 4-Bromo-3-methylbutanoic acid. [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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Chemsrc. 4-Bromo-3-methylphenol. [Link]
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PubChem. 4-Bromo-3-methylhexanoic acid. [Link]
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PubChem. 3-Bromo-4-methylpyridine. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid. [Link]
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SIELC Technologies. 4-Bromo-3-methylbenzoic acid. [Link]
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